![molecular formula C8H7NNa4O9 B13434493 tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate CAS No. 190195-65-4](/img/structure/B13434493.png)
tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is a water-soluble organic compound that belongs to the family of amino polycarboxylate chelating agents. It is known for its ability to form stable complexes with metal ions, making it useful in various applications, including cleaning and personal care products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate typically involves the reaction of iminodiacetic acid with maleic anhydride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chelation: Metal ions like calcium, magnesium, iron, and copper.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chelation reactions result in stable metal complexes, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions and prevent unwanted reactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug formulations to enhance stability and efficacy.
Industry: Utilized in cleaning products to improve performance by removing hard water minerals.
作用機序
The mechanism of action of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate involves the formation of stable complexes with metal ions through a process called chelation. The compound binds to metal ions by donating electron pairs from its carboxylate and amine groups, forming a stable complex that prevents the metal ions from participating in further reactions .
類似化合物との比較
Similar Compounds
Tetrasodium EDTA (ethylenediaminetetraacetic acid tetrasodium salt): Another chelating agent with similar properties but different molecular structure.
Tetrasodium etidronate: Used in cosmetic formulations as a chelating agent and emulsion stabilizer.
Tetrasodium glutamate diacetate: A chelating agent used in cosmetics to maintain clarity and prevent rancidity.
Uniqueness
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is unique due to its specific molecular structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly effective in applications where metal ion interference needs to be minimized .
特性
CAS番号 |
190195-65-4 |
|---|---|
分子式 |
C8H7NNa4O9 |
分子量 |
353.10 g/mol |
IUPAC名 |
tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H11NO9.4Na/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18;;;;/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t2-,4-,5?;;;;/m0..../s1 |
InChIキー |
DTXLBRAVKYTGFE-HKFDIQDYSA-J |
異性体SMILES |
C([C@@H](C(=O)[O-])N[C@@H](C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])NC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


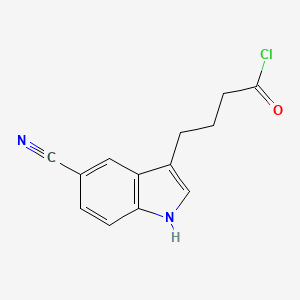
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
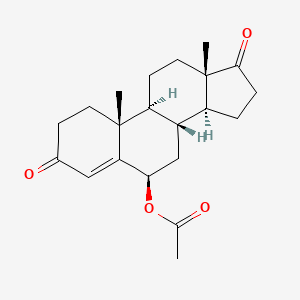
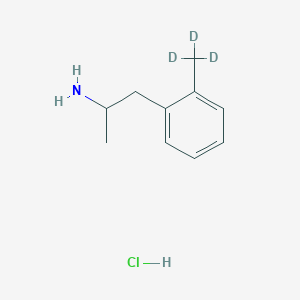

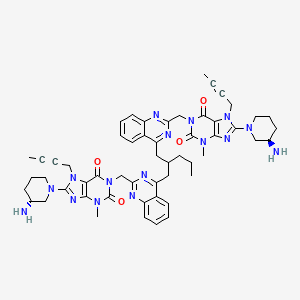

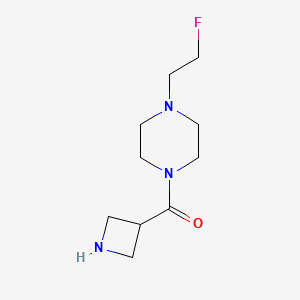

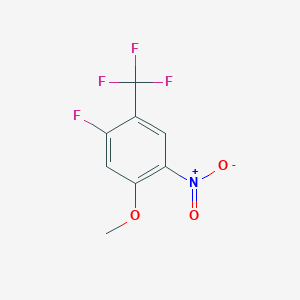
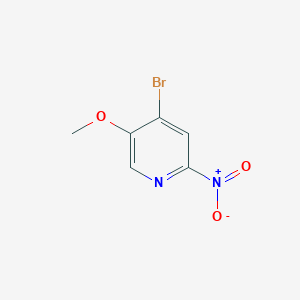
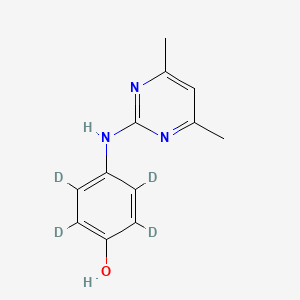
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
